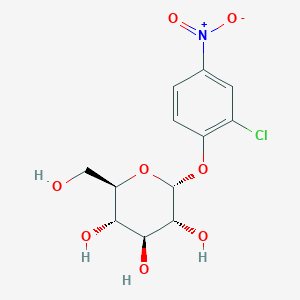

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside

概要

説明

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is a chemical compound that serves as a chromogenic substrate for various enzymatic assays. It is particularly used in the detection and quantification of enzyme activities, such as alpha-glucosidase and alpha-amylase. The compound is characterized by its ability to release 2-chloro-4-nitrophenol upon enzymatic hydrolysis, which can be measured colorimetrically .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside typically involves the glycosylation of 2-chloro-4-nitrophenol with alpha-D-glucopyranosyl donors. Commonly used methods include the Koenigs-Knorr reaction, where silver carbonate is used as a catalyst, and the Helferich method, which employs hydrogen bromide in acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield .

化学反応の分析

Types of Reactions

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside undergoes several types of chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis by alpha-glucosidase or alpha-amylase releases 2-chloro-4-nitrophenol.

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and nitro groups.

Common Reagents and Conditions

Hydrolysis: Typically conducted in aqueous buffer solutions at physiological pH and temperature.

Substitution: Reagents such as sodium hydroxide or other strong bases can be used under controlled conditions.

Major Products

科学的研究の応用

Enzymatic Assays

CNP-α-D-glucopyranoside serves as a substrate for several enzymes, including alpha-amylase and alpha-glucosidase. These enzymes play crucial roles in carbohydrate digestion and metabolism. The hydrolysis of CNP-α-D-glucopyranoside by these enzymes results in the release of 2-chloro-4-nitrophenol, which can be quantitatively measured, allowing for the assessment of enzyme activity.

Alpha-Amylase Assays

CNP-α-D-glucopyranoside has been utilized in the development of differential assays for human alpha-amylases. Research has shown that salivary alpha-amylase (HSA) and pancreatic alpha-amylase (HPA) hydrolyze this substrate at different rates, enabling the differentiation between these two isoforms. For instance, studies demonstrated that HSA hydrolyzed CNP-α-D-glucopyranoside at a rate four times faster than HPA, leading to the establishment of a new method for their differential assay .

Alpha-Glucosidase Assays

The compound is also employed as a substrate in assays for alpha-glucosidase, an enzyme critical for glucose metabolism. The use of CNP-α-D-glucopyranoside allows researchers to evaluate the inhibitory effects of various compounds on this enzyme, which is significant for diabetes management .

Clinical Diagnostics

CNP-α-D-glucopyranoside has found applications in clinical diagnostics, particularly in the assessment of enzyme activity related to carbohydrate metabolism disorders. Its ability to provide rapid and accurate measurements makes it suitable for routine laboratory tests.

Direct Alpha-Amylase Assay

An adaptation of the International Federation of Clinical Chemistry (IFCC) method for alpha-amylase has integrated CNP-α-D-glucopyranoside as a substrate. This method allows for the direct measurement of alpha-amylase activity at physiological temperatures (37°C), facilitating its use in clinical settings .

Research on Enzyme Inhibition

CNP-α-D-glucopyranoside is instrumental in studying enzyme inhibition mechanisms. Research has explored its interactions with various inhibitors, providing insights into potential therapeutic agents for conditions like diabetes.

Inhibition Studies

Studies have investigated the kinetics of alpha-glucosidase inhibition using CNP-α-D-glucopyranoside as a substrate, revealing competitive inhibition by certain phytoalexins from soybeans . These findings contribute to understanding how dietary components can influence carbohydrate metabolism.

Drug Development

The compound's role as a chromogenic substrate extends to drug development processes, where it aids in screening potential inhibitors of carbohydrate-active enzymes.

Screening Potential Inhibitors

CNP-α-D-glucopyranoside is used to evaluate the efficacy of new compounds designed to inhibit alpha-amylase and alpha-glucosidase activities. This application is particularly relevant in developing anti-diabetic medications that aim to control blood sugar levels by modulating enzyme activity .

Summary Table of Applications

作用機序

The mechanism of action of 2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside involves its hydrolysis by specific enzymes. For instance, alpha-glucosidase cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol and glucose. The released 2-chloro-4-nitrophenol can be quantified colorimetrically, providing a measure of the enzyme’s activity . The molecular targets are the active sites of the enzymes, where the substrate binds and undergoes catalysis .

類似化合物との比較

Similar Compounds

4-Nitrophenyl-alpha-D-glucopyranoside: Another chromogenic substrate used for similar enzymatic assays.

2-Chloro-4-nitrophenyl-beta-D-glucopyranoside: Used as a substrate for beta-glucosidase assays.

4-Nitrophenyl-beta-D-glucopyranoside: Employed in beta-glucosidase activity assays.

Uniqueness

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside is unique due to its specific use in alpha-glucosidase and alpha-amylase assays, providing a distinct chromogenic response that facilitates easy and accurate measurement of enzyme activity .

生物活性

2-Chloro-4-nitrophenyl-alpha-D-glucopyranoside (CNP-α-D-glucopyranoside) is a synthetic compound widely recognized for its chromogenic properties, particularly as a substrate in enzymatic assays. This compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity and functionality in biochemical applications. Its primary biological activity is linked to its role as a substrate for glycosidases, especially alpha-D-glucosidases, which are crucial in carbohydrate metabolism.

- Chemical Formula : C₁₂H₁₄ClN₁O₅

- CAS Number : 119047-14-2

- Molecular Structure : The compound consists of a 2-chloro-4-nitrophenyl group attached to an alpha-D-glucopyranoside moiety, which allows for specific interactions with glycosidases.

CNP-α-D-glucopyranoside acts as a chromogenic substrate, meaning that upon enzymatic cleavage by glycosidases, it releases a colored product that can be quantified spectrophotometrically. This allows researchers to monitor enzyme activity in real-time by measuring absorbance at 405 nm. The mechanism of action involves the hydrolysis of the glycosidic bond by the enzyme, leading to the formation of colored products that indicate enzyme activity.

Applications in Enzyme Research

CNP-α-D-glucopyranoside is primarily used in:

- Enzyme Kinetics : It enables the study of enzyme kinetics and inhibition, providing insights into enzyme behavior under various conditions.

- High-Throughput Screening : Its chromogenic properties make it suitable for high-throughput assays in drug discovery and metabolic research.

- Specificity Studies : The compound's specificity for alpha-D-glucosidases allows for detailed studies on enzyme-substrate interactions.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons of CNP-α-D-glucopyranoside with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-4-nitrophenyl-beta-D-glucopyranoside | Beta-D-glucose instead of alpha | Used as a substrate for different glycosyltransferases |

| p-Nitrophenyl-alpha-D-glucopyranoside | Lacks chlorine substituent | Commonly used in enzyme assays but less specific |

| 2-Acetamido-4-nitrophenyl-alpha-D-glucopyranoside | Acetamido group instead of chloro | Offers different reactivity profiles in enzymatic assays |

Case Studies and Research Findings

- Enzyme Activity Assays : Research has demonstrated that CNP-α-D-glucopyranoside can effectively measure the activity of various glycosidases. For instance, studies involving alpha-D-glucosidase have shown that the compound's hydrolysis leads to a significant increase in absorbance, correlating with enzyme concentration and activity levels.

- Inhibition Studies : Inhibitory effects of various compounds on alpha-D-glucosidase have been assessed using CNP-α-D-glucopyranoside as a substrate. For example, specific flavonoids were tested for their ability to inhibit enzyme activity, revealing competitive inhibition mechanisms that could be quantitatively analyzed using this substrate.

- Metabolic Research : The compound has been utilized in studies focusing on carbohydrate metabolism, where its ability to produce colorimetric changes upon enzymatic action provides valuable data on metabolic pathways and enzyme regulation.

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO8/c13-6-3-5(14(19)20)1-2-7(6)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2/t8-,9-,10+,11-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJCVBKZRKNFZOD-ZIQFBCGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。